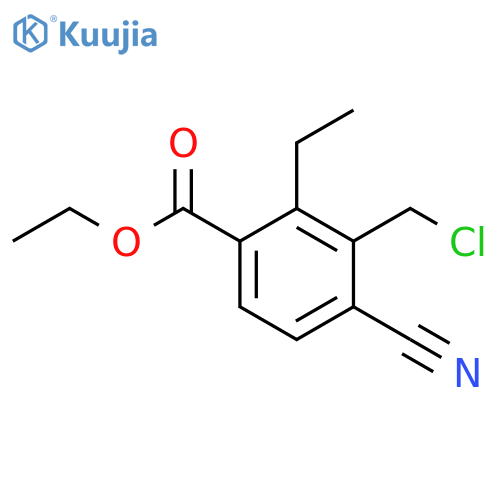

Cas no 1804877-81-3 (Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoate)

1804877-81-3 structure

商品名:Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoate

CAS番号:1804877-81-3

MF:C13H14ClNO2

メガワット:251.708762645721

CID:4947498

Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoate

-

- インチ: 1S/C13H14ClNO2/c1-3-10-11(13(16)17-4-2)6-5-9(8-15)12(10)7-14/h5-6H,3-4,7H2,1-2H3

- InChIKey: JOINBVKRVMEBRA-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(C#N)=CC=C(C(=O)OCC)C=1CC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 310

- トポロジー分子極性表面積: 50.1

- 疎水性パラメータ計算基準値(XlogP): 3

Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015018039-1g |

Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoate |

1804877-81-3 | 97% | 1g |

1,564.50 USD | 2021-06-18 |

Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoate 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

1804877-81-3 (Ethyl 3-chloromethyl-4-cyano-2-ethylbenzoate) 関連製品

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量